
1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is a chemical compound with the molecular formula C7H6BrF2NO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the difluoroethanol group. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or methanol).
Major Products Formed:
Oxidation: Formation of 1-(6-bromopyridin-3-yl)-2,2-difluoroethanone.
Reduction: Formation of 1-(6-bromopyridin-3-yl)-2,2-difluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(6-Bromopyridin-3-yl)ethan-1-ol: Similar structure but lacks the difluoroethanol group.
1-(6-Bromopyridin-3-yl)ethan-1-one: Contains a ketone group instead of the hydroxyl group.
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol: Similar structure but with three fluorine atoms instead of two.
Uniqueness: 1-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and difluoroethanol groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, stability, and potential biological activity.
特性
分子式 |
C7H6BrF2NO |
|---|---|
分子量 |
238.03 g/mol |
IUPAC名 |
1-(6-bromopyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,6-7,12H |
InChIキー |
FLHZRBHHEKRYSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(C(F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


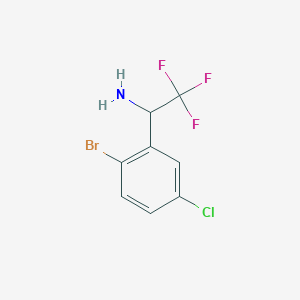
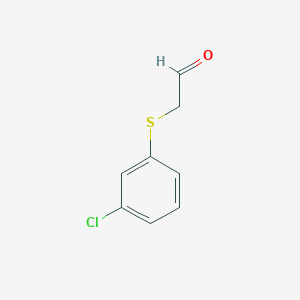

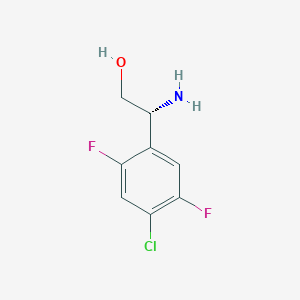
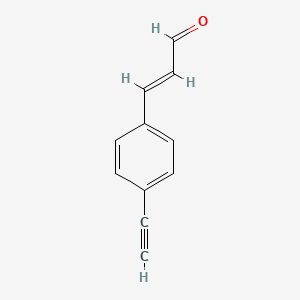
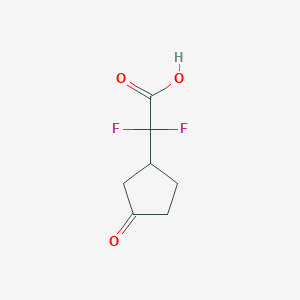
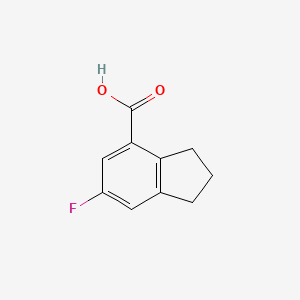

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

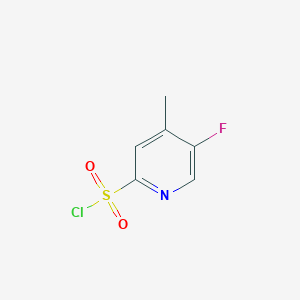
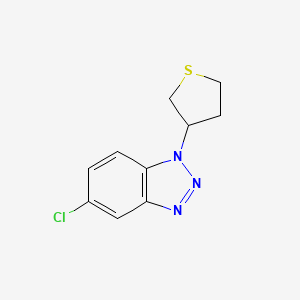
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

